3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-20-19-16(25-17)12-4-2-3-5-14(12)21/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWVCJWPMFSUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic derivative belonging to the class of oxadiazole and chromone compounds. Its unique structure suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N3O4
- Molecular Weight : 375.39 g/mol
- CAS Number : 330157-43-2
Biological Activity Overview
The biological activities of this compound have been primarily attributed to its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the oxadiazole moiety is particularly significant due to its known biological effects.
1. Antioxidant Activity
Research indicates that compounds containing oxadiazole structures exhibit notable antioxidant capabilities. The antioxidant activity is crucial for mitigating oxidative stress, which is implicated in various diseases.
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated that similar oxadiazole derivatives exhibited significant free radical scavenging activity. |
| Recent Studies | Showed that the compound effectively reduces reactive oxygen species (ROS) in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions. |
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in various cell lines. In vitro studies have indicated that it can inhibit the expression of pro-inflammatory cytokines and enzymes.
| Study | Findings |
|---|---|
| Lee et al. (2021) | Reported that treatment with related chromone compounds significantly decreased levels of TNF-α and IL-6 in LPS-stimulated macrophages. |
| Mechanism | The compound may inhibit NF-κB signaling pathways, which are critical in inflammatory responses. |
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens.
| Pathogen Tested | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition observed in agar diffusion tests. |
| Escherichia coli | Significant antibacterial activity noted at higher concentrations. |
4. Anticancer Potential
The anticancer activity of this compound has been explored through various mechanisms:
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation. |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation through cell cycle arrest at the G1 phase. |
Case Studies
Several case studies have highlighted the pharmacological effects of similar compounds:
- Study on Oxadiazole Derivatives : A comprehensive study involving various oxadiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in animal models.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of related chromone compounds in treating inflammatory diseases and cancers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Physicochemical Properties
- Solubility : The hydroxyl and methoxy groups in the target compound likely improve water solubility compared to alkylated derivatives (e.g., CAS 337484-06-7) .
- Thermal Stability: The benzo[f]chromenone analog () has a higher melting point (205–207°C), suggesting that extended aromatic systems enhance stability .
Q & A
Q. What are the standard synthetic routes for 3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one?
The compound is typically synthesized via a multi-step protocol:
- Step 1 : React 7-methoxy-2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) under reflux in ethanol.
- Step 2 : Use catalytic piperidine to facilitate cyclization, forming the 1,3,4-oxadiazole ring.
- Step 3 : Purify via recrystallization from solvents like ethanol or methanol . Key intermediates and products are confirmed using H NMR, IR, and UV/vis spectroscopy to verify the oxadiazole linkage and coumarin core .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- H NMR : Peaks at δ 6.8–8.2 ppm confirm aromatic protons; δ 3.8–4.2 ppm indicates the methoxy group.
- IR : Stretching bands at 1700–1750 cm (C=O of coumarin) and 1600–1650 cm (C=N of oxadiazole).
- UV/vis : Absorbance maxima near 300–350 nm (π→π* transitions in the conjugated system) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during oxadiazole formation?
Variables to optimize include:
- Solvent polarity : Higher polarity (e.g., DMF) may enhance cyclization efficiency.
- Catalyst loading : Adjust piperidine concentration (0.1–0.5 equivalents) to balance reaction rate and byproduct formation.
- Temperature : Prolonged reflux (8–12 hours) improves completion but risks decomposition; monitor via TLC . Comparative studies using Design of Experiments (DoE) can systematically evaluate interactions between variables .
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected 1^11H NMR shifts)?
Contradictions may arise from:
- Tautomerism : The oxadiazole ring can exhibit keto-enol tautomerism, altering proton environments.
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates).
- X-ray crystallography : Resolve ambiguities by determining the crystal structure with SHELXL. Refinement parameters (e.g., R-factor < 5%) ensure accuracy .
Q. What methodologies are recommended for evaluating biological activity (e.g., enzyme inhibition)?
- In vitro assays : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., HCV NS5B polymerase) at varying concentrations (IC determination).
- Cell-based models : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays.
- Molecular docking : Simulate binding interactions with enzyme active sites (e.g., PyMOL, AutoDock) to rationalize structure-activity relationships .
Q. How to validate crystallographic data for structural confirmation?
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Cross-validate using residual density maps (e.g., Fo-Fc maps) to detect missed hydrogen bonds or disorder .
- Deposition : Compare with Cambridge Structural Database (CSD) entries for similar coumarin-oxadiazole hybrids .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Bands | Interpretation |
|---|---|---|
| H NMR | δ 6.8–8.2 (m, Ar-H) | Aromatic protons |
| δ 3.8 (s, OCH) | Methoxy group | |
| IR | 1700–1750 cm | Coumarin C=O stretch |
| 1600–1650 cm | Oxadiazole C=N stretch | |
| UV/vis (EtOH) | λ = 310–330 nm | Conjugated π-system transition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
